Vanadyl acetylacetonate
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Overview
Description
Preparation Methods
Vanadyl acetylacetonate can be synthesized through several methods:
Reaction with Vanadyl Sulfate: The most common method involves reacting vanadyl sulfate with acetylacetone in an acidic medium[ \text{VOSO}_4 + 2 \text{Hacac} \rightarrow \text{VO(acac)}_2 + \text{H}_2\text{SO}_4 ] This reaction typically occurs under mild conditions.
Redox Reaction with Vanadium Pentoxide: Another method involves a redox reaction where vanadium pentoxide is reduced, and acetylacetone is oxidized to 2,3,4-pentanetrione.
Chemical Reactions Analysis
Vanadyl acetylacetonate undergoes various chemical reactions:
Oxidation: It can be oxidized to vanadium(V) species, which are often used in catalytic processes.
Reduction: The compound can be reduced to lower oxidation states of vanadium under specific conditions.
Substitution: This compound can form adducts with ligands such as pyridine and methylamine, indicating its ability to undergo substitution reactions.
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various organic solvents for substitution reactions . Major products formed from these reactions include vanadium(V) species and substituted vanadyl complexes .
Scientific Research Applications
Vanadyl acetylacetonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which vanadyl acetylacetonate exerts its effects involves several molecular targets and pathways:
Insulin Mimetic Properties: It stimulates the phosphorylation of protein kinase B and glycogen synthase kinase 3, mimicking the action of insulin.
Activation of PPARγ and Adiponectin: The compound upregulates the expression of peroxisome-proliferator-activated receptor γ and adiponectin in differentiated adipocytes, which are important targets for antidiabetic drugs.
Inhibition of Protein Tyrosine Phosphatase 1B: This inhibition enhances the phosphorylation of insulin receptor substrate 1 and activation of the phosphatidylinositol 3-kinase–Akt signal transduction pathway.
Comparison with Similar Compounds
Vanadyl acetylacetonate can be compared with other vanadium complexes, such as bis(maltolato)oxovanadium(IV) and vanadyl sulfate:
Bis(maltolato)oxovanadium(IV): This compound has similar insulin-mimetic properties but differs in its glucose-lowering effects and bioavailability.
Vanadyl Sulfate: While vanadyl sulfate is also used for its insulin-mimetic properties, this compound exhibits higher selectivity and efficiency in catalytic processes.
Similar compounds include:
- Bis(maltolato)oxovanadium(IV)
- Vanadyl sulfate
- Vanadium pentoxide
This compound stands out due to its stability, solubility in organic solvents, and versatility in various chemical and biomedical applications .
Properties
CAS No. |
3153-26-2 |
---|---|
Molecular Formula |
C10H16O5V |
Molecular Weight |
267.17 g/mol |
IUPAC Name |
4-hydroxypent-3-en-2-one;oxovanadium |
InChI |
InChI=1S/2C5H8O2.O.V/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;; |
InChI Key |
FSJSYDFBTIVUFD-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.O=[V] |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O=[V] |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.O=[V] |
3153-26-2 | |
physical_description |
Blue or green powder; Slightly soluble in water; [MSDSonline] |
Pictograms |
Irritant |
Synonyms |
acetyl acetonate acetyl acetonate, chromium (III) salt acetyl acetonate, copper (+2) salt acetyl acetonate, manganese (II) salt acetyl acetonate, manganese (III) salt acetyl acetonate, potassium salt acetyl acetonate, sodium salt acetylacetonate chromium(III) acetylacetonate copper acetylacetonate copper(II) acetylacetonate Cu(II) acetyl acetonate cupric acetylacetonate manganese acetylacetonate Nd(III)-acetylacetonate vanadyl acetylacetonate |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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